Cas no 2137553-68-3 (N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine)
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-788165
- N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine
- 2137553-68-3
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- Inchi: 1S/C10H19F2NO/c1-9(2,3)14-7-10(11,12)6-13-8-4-5-8/h8,13H,4-7H2,1-3H3
- InChI Key: CNFPCJNDSJECHM-UHFFFAOYSA-N
- SMILES: FC(COC(C)(C)C)(CNC1CC1)F
Computed Properties
- Exact Mass: 207.14347055g/mol
- Monoisotopic Mass: 207.14347055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 21.3Ų
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788165-0.05g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 0.05g |
$948.0 | 2025-03-21 | |
| Enamine | EN300-788165-0.1g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 0.1g |
$993.0 | 2025-03-21 | |
| Enamine | EN300-788165-0.25g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 0.25g |
$1038.0 | 2025-03-21 | |
| Enamine | EN300-788165-0.5g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 0.5g |
$1084.0 | 2025-03-21 | |
| Enamine | EN300-788165-1.0g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 1.0g |
$1129.0 | 2025-03-21 | |
| Enamine | EN300-788165-2.5g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 2.5g |
$2211.0 | 2025-03-21 | |
| Enamine | EN300-788165-5.0g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 5.0g |
$3273.0 | 2025-03-21 | |
| Enamine | EN300-788165-10.0g |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine |
2137553-68-3 | 95.0% | 10.0g |
$4852.0 | 2025-03-21 |
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine: A Comprehensive Overview
N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine, with the CAS number 2137553-68-3, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure known for its high strain energy and reactivity. The presence of the tert-butoxy group and two fluorine atoms in the propyl chain further enhances its chemical properties, making it a versatile molecule with potential applications in various industries.
The synthesis of N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine involves a multi-step process that typically begins with the preparation of the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. The tert-butoxy group is introduced to enhance solubility and stability, while the fluorine atoms contribute to electronic properties that are critical for certain applications.
One of the most notable features of this compound is its ability to act as an intermediate in the synthesis of more complex molecules. Researchers have explored its use in drug discovery, where its unique structure can serve as a scaffold for developing bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic activities, making them promising candidates for therapeutic agents.
In addition to its role in pharmaceuticals, N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine has found applications in materials science. Its cyclopropane ring provides mechanical strength and flexibility to polymers, while the fluorinated propyl chain enhances thermal stability. Recent research has focused on incorporating this compound into advanced materials such as high-performance polymers and composites, which are used in aerospace and automotive industries.
The chemical properties of this compound are further influenced by its stereochemistry. The tert-butoxy group and fluorine atoms can exist in different configurations, leading to various stereoisomers. These stereoisomers exhibit distinct physical and chemical properties, which can be exploited for tailored applications. For example, certain stereoisomers may show enhanced bioavailability or selectivity in catalytic reactions.
From an environmental perspective, the production and handling of N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine require careful consideration due to its potential impact on ecosystems. Researchers are actively investigating greener synthesis methods and waste management strategies to minimize its environmental footprint. This includes exploring biodegradable byproducts and recycling processes that align with sustainable chemistry principles.
In conclusion, N-[3-(tert-butoxy)-2,2-difluoropropyl]cyclopropanamine is a multifaceted compound with a wide range of applications across various industries. Its unique structure and chemical properties make it an invaluable tool for scientists and engineers seeking innovative solutions. As research continues to uncover new possibilities for this compound, it is poised to play an even greater role in advancing modern technology and medicine.
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